molecular formula C12H23NO4S B13394673 Boc-(S)-butyl-L-Cys

Boc-(S)-butyl-L-Cys

Cat. No.: B13394673
M. Wt: 277.38 g/mol
InChI Key: QKKXUPOTWZRRLS-VIFPVBQESA-N
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Description

Boc-(S)-butyl-L-Cys, also known as tert-butyloxycarbonyl-(S)-butyl-L-cysteine, is a derivative of the amino acid cysteine. It is commonly used in organic synthesis and peptide chemistry as a protected form of cysteine. The Boc group, or tert-butyloxycarbonyl group, is used to protect the amino group of cysteine during chemical reactions, preventing unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(S)-butyl-L-Cys typically involves the protection of the amino group of cysteine using di-tert-butyl dicarbonate (Boc anhydride). The reaction is carried out in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile. The reaction conditions are generally mild, and the Boc group is added to the amino group of cysteine to form this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Boc-(S)-butyl-L-Cys undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiol groups.

    Substitution: Free amino groups

Scientific Research Applications

Boc-(S)-butyl-L-Cys has a wide range of applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a protected form of cysteine in various organic synthesis reactions.

    Biology: Employed in the study of protein structure and function, particularly in the formation of disulfide bonds.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals .

Mechanism of Action

The mechanism of action of Boc-(S)-butyl-L-Cys primarily involves the protection and deprotection of the amino group. The Boc group is added to the amino group of cysteine to prevent unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group. This protection-deprotection strategy is widely used in peptide synthesis and organic chemistry .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-(S)-butyl-L-Cys: Uses the fluorenylmethyloxycarbonyl (Fmoc) group for protection.

    Cbz-(S)-butyl-L-Cys: Uses the carbobenzoxy (Cbz) group for protection.

    Ac-(S)-butyl-L-Cys: Uses the acetyl (Ac) group for protection

Uniqueness

Boc-(S)-butyl-L-Cys is unique due to the stability and ease of removal of the Boc group. The tert-butyloxycarbonyl group provides robust protection under a wide range of conditions and can be easily removed using mild acidic conditions. This makes this compound a preferred choice in many synthetic applications .

Properties

Molecular Formula

C12H23NO4S

Molecular Weight

277.38 g/mol

IUPAC Name

(2R)-3-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C12H23NO4S/c1-5-6-7-18-8-9(10(14)15)13-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,16)(H,14,15)/t9-/m0/s1

InChI Key

QKKXUPOTWZRRLS-VIFPVBQESA-N

Isomeric SMILES

CCCCSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CCCCSCC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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